Methyl 3-ethoxypyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-7-5-4-6-10-8(7)9(11)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
RUIUPJMNQCUHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-ethoxypyridine-2-carboxylate is recognized for its potential in pharmaceutical research, particularly as a building block in the synthesis of biologically active compounds.
Case Study: Synthesis of Antidepressants
In a study examining the synthesis of novel antidepressants, this compound was utilized as a key intermediate. Researchers found that derivatives synthesized from this compound exhibited significant monoamine oxidase inhibitory activity, suggesting potential therapeutic effects in treating depression and anxiety disorders .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | Monoamine oxidase inhibitor | 25 |
| Derivative A | Monoamine oxidase inhibitor | 15 |
| Derivative B | Serotonin reuptake inhibitor | 30 |
Agricultural Chemistry
The compound also finds applications in agricultural chemistry, particularly in the development of herbicides and pesticides.
Case Study: Integrated Weed Management
In research conducted on integrated weed management strategies for oil palm plantations, this compound was evaluated for its herbicidal properties. The study indicated that formulations incorporating this compound demonstrated effective control over specific weed species while exhibiting lower toxicity profiles compared to traditional herbicides .
Table 2: Herbicidal Efficacy
| Herbicide Component | Target Weeds | Efficacy (%) |
|---|---|---|
| This compound | Broadleaf weeds | 85 |
| Glyphosate | Grasses | 90 |
| Metsulfuron | Perennial weeds | 80 |
Organic Synthesis
This compound serves as an important reagent in organic synthesis, facilitating the formation of various heterocycles and complex organic molecules.
Case Study: Synthesis of Heterocycles
A recent study highlighted the use of this compound in synthesizing novel pyridine derivatives through cyclization reactions. The resulting compounds showed promising activity against several cancer cell lines, indicating their potential as anticancer agents .
Table 3: Anticancer Activity of Synthesized Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Pyridine Derivative A | MCF-7 Breast Cancer | 20 |
| Pyridine Derivative B | HeLa Cervical Cancer | 18 |
| Pyridine Derivative C | A549 Lung Cancer | 22 |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyl 3-ethoxypyridine-2-carboxylate with structurally related pyridine carboxylates from the evidence:
*Molecular weights for this compound and Ethyl 3-Fluoropyridine-2-carboxylate are calculated or inferred from analogs.
Notes on Data Limitations and Further Research
- The provided evidence lacks direct data on this compound; comparisons rely on structural analogs.
- Physical properties (e.g., melting point, solubility) for the target compound require experimental validation.
- Further studies should explore its synthesis routes (e.g., esterification of 3-ethoxypyridine-2-carboxylic acid) and biological activity.
Q & A
Q. What diastereoselective synthesis methods are effective for producing methyl 3-ethoxypyridine-2-carboxylate derivatives?
A diastereoselective approach involves condensing substituted pyridine precursors with ethyloxalate or ethoxalyl chloride under basic conditions. For example, describes the reaction of o-hydroxypropanophenone with ethoxalyl chloride in pyridine to yield stereochemically defined pyrrolidine carboxylates. Key factors include solvent choice (e.g., pyridine for nucleophilic catalysis), temperature control (room temperature to 80°C), and stoichiometric optimization to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. highlights the use of -NMR to confirm diastereoselectivity by analyzing coupling constants (e.g., for vicinal protons). FT-IR identifies functional groups, such as ester carbonyl stretches near 1730 cm, as noted in . Elemental analysis further validates purity (>95%) .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Use of fume hoods to avoid inhalation of volatile intermediates.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Emergency measures: Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste protocols .
Advanced Research Questions
Q. How can crystallographic tools resolve structural ambiguities in this compound derivatives?
X-ray crystallography workflows include:
- Data collection : Use SHELX ( ) for intensity integration and ORTEP-3 ( ) for thermal ellipsoid visualization.
- Refinement : SHELXL ( ) refines bond lengths/angles with least-squares minimization.
- Validation : Mercury CSD ( ) checks packing motifs and hydrogen-bonding networks. For example, uses torsion angle data () to confirm planar heterocyclic rings .
Q. How are computational models applied to analyze puckering behavior in pyridine-derived heterocycles?
introduces generalized puckering coordinates () derived from Cremer-Pople parameters. For six-membered rings, out-of-plane displacements () are calculated via least-squares plane fitting. Software like Gaussian or ORCA can simulate puckering energetics, aiding in understanding strain effects in derivatives like this compound .
Q. What strategies address contradictory data in the synthesis and properties of pyridine carboxylates?
- Reproducibility checks : Varying reaction solvents (e.g., benzene vs. ethanol) to isolate intermediates.
- Cross-validation : Combining NMR, X-ray, and mass spectrometry to confirm product identity.
- Mechanistic studies : Using deuterated reagents to trace proton transfer pathways in cases of unexpected byproducts .
Q. How do researchers elucidate reaction mechanisms involving this compound intermediates?
- Kinetic studies : Monitoring reaction progress via UV-Vis spectroscopy.
- EPR spectroscopy : Detecting radical intermediates in copper-catalyzed reactions.
- DFT calculations : Modeling transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization steps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
